(Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
Description
Contextual Landscape of Functionalized Enol Ethers and Their Significance in Synthetic Chemistry
Enol ethers are a class of organic compounds characterized by an alkene with an alkoxy substituent directly attached to one of the double-bond carbons. wikipedia.org This structural motif renders the alkene electron-rich, making these compounds valuable nucleophiles and versatile intermediates in a wide array of organic transformations. wikipedia.orgnih.gov Their utility is prominent in the synthesis of complex molecules, where they serve as precursors to highly functionalized carbonyl compounds. nih.govresearchgate.net
The reactivity of enol ethers can be finely tuned by the nature of their substituents, allowing for a high degree of chemo-, regio-, and stereoselectivity in bond-forming processes. nih.gov They readily react with a broad range of electrophiles and participate in diverse reactions, including cycloadditions and transition-metal-catalyzed cross-couplings. wikipedia.orgrsc.org Within this class, silyl (B83357) enol ethers have become particularly widespread as enolate surrogates. nih.govacs.org However, the broader family of alkyl enol ethers and more complex functionalized variants continue to attract attention for their unique reactivity and applications in the synthesis of natural products and other valuable organic molecules. researchgate.net The development of efficient methods to synthesize and functionalize these compounds remains an active area of research, aiming to expand their utility as powerful synthons for carbon-carbon bond formation. rsc.orgacs.org
The Unique Structural Features of (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene and Its Position within Alkenyl Acetal (B89532) Chemistry
This compound is a molecule possessing several key functional groups that define its chemical character. Its structure is built upon a six-carbon chain featuring a cis- or (Z)-configured double bond between carbons 3 and 4. ncats.io This (Z)-alkene geometry is a common feature in many natural products, including green leaf volatiles. researchgate.net The molecule also contains an ether linkage and, crucially, a terminal acetal group (dimethoxyethoxy).
Acetals are functional groups containing two ether groups attached to the same carbon atom and are formally derived from aldehydes or ketones. hmdb.cayoutube.com In this case, the 2,2-dimethoxyethoxy group serves as a protected form of an aldehyde. The presence of both an alkene and an acetal within the same molecule places this compound squarely within the class of alkenyl acetals. organic-chemistry.org These are polyfunctional compounds that offer multiple sites for chemical modification.
The unique combination of a nucleophilic (Z)-alkene and a latent electrophilic carbonyl (protected as an acetal) within a single, flexible chain makes this compound a distinctive and potentially valuable synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O₃ | ncats.io |
| Molecular Weight | 188.264 g/mol | ncats.io |
| Stereochemistry | Achiral | ncats.io |
| E/Z Centers | 1 ((Z)-configuration) | ncats.io |
| Charge | 0 | ncats.io |
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is justified by its potential as a versatile building block in multi-step organic synthesis. nih.gov The molecule's bifunctional nature allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact.
Key areas for investigation include:
Selective Functionalization: The alkene can undergo a variety of transformations (e.g., epoxidation, dihydroxylation, ozonolysis, metathesis) while the acetal remains stable. Conversely, the acetal can be hydrolyzed under acidic conditions to unmask a reactive aldehyde, which can then be used in reactions like Wittig olefination or reductive amination, leaving the (Z)-alkene untouched. youtube.comyoutube.com
Synthesis of Complex Targets: This compound could serve as a key precursor for the synthesis of polyketides, pheromones, or other natural products that contain both the (Z)-hex-3-ene motif and oxygenated functionalities. Its structure provides a template for introducing stereocenters with high control.
Polymer Chemistry: The alkene functionality could be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) after appropriate cyclization, or in thiol-ene reactions to form novel polymer networks. wikipedia.org
Mechanistic Studies: The interplay between the ether, alkene, and acetal functionalities could provide insights into intramolecular interactions, such as anchimeric assistance in certain reactions, or be used to study the stereochemical outcomes of reactions on the alkene as influenced by the nearby oxygenated chain. semanticscholar.org
The molecule represents an ideal substrate for developing and showcasing new synthetic methodologies that require substrates with multiple, electronically distinct functional groups. rsc.org
Overview of Research Trajectories and Methodological Approaches for this compound
A comprehensive study of this compound would follow established research trajectories in synthetic and physical organic chemistry. acs.orgsciencemadness.org
Synthesis and Characterization: The most direct synthesis would likely involve a Williamson ether synthesis between the sodium salt of (Z)-3-hexen-1-ol and 2-bromo-1,1-dimethoxyethane. An alternative route could be the acid-catalyzed acetalization of (Z)-3-hexenal with 2,2-dimethoxyethanol. Following synthesis, the compound's structure and purity would be rigorously confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the connectivity, the (Z)-geometry of the double bond (via coupling constants), and the integrity of the acetal group.
Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns.
Infrared (IR) Spectroscopy: To identify key functional groups like the C=C double bond and the C-O ether/acetal bonds.
Reactivity and Mechanistic Studies: Research would then focus on exploring the molecule's reactivity. This would involve subjecting the compound to a variety of reaction conditions to probe the selective transformation of its functional groups. Computational studies could complement experimental work to understand reaction mechanisms and predict selectivity. semanticscholar.org
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Alkene | Epoxidation | m-CPBA | (Z)-1-(2,2-Dimethoxyethoxy)-3,4-epoxyhexane |
| Alkene | Dihydroxylation | OsO₄, NMO | 1-(2,2-Dimethoxyethoxy)hexane-3,4-diol |
| Alkene | Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or Me₂S | Propanal and 3,3-dimethoxypropanal |
| Acetal | Hydrolysis | H₃O⁺ | (Z)-6-(2,2-Dimethoxyethoxy)hex-3-enal |
These research avenues would provide a thorough understanding of the chemistry of this compound, establishing its utility and potential applications within the broader field of organic synthesis.
Structure
3D Structure
Properties
CAS No. |
50876-87-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(Z)-1-(2,2-dimethoxyethoxy)hex-3-ene |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-7-8-13-9-10(11-2)12-3/h5-6,10H,4,7-9H2,1-3H3/b6-5- |
InChI Key |
WDYJCIRZUJWNDO-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CCOCC(OC)OC |
Canonical SMILES |
CCC=CCCOCC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Z 1 2,2 Dimethoxyethoxy Hex 3 Ene
Retrosynthetic Analysis and Strategic Disconnections for (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections focus on the carbon-carbon double bond and the ether and acetal (B89532) functionalities.
Identification of Key Precursors and Synthetic Intermediates
The most logical retrosynthetic disconnections for this compound are at the (Z)-alkene and the ether linkage.
Disconnection 1: (Z)-Alkene Formation: The central C3-C4 double bond is a key feature. This bond can be formed through several olefination strategies. This leads to two main precursor fragments: a three-carbon aldehyde or ylide/phosphonate (B1237965) and a three-carbon alkyl halide or carbonyl compound.
Disconnection 2: Ether Linkage: The ether bond between the hexene backbone and the 2,2-dimethoxyethoxy group can be disconnected. This suggests a precursor such as (Z)-hex-3-en-1-ol and a suitable derivative of 2,2-dimethoxyethanol.
Disconnection 3: Acetal Group: The 2,2-dimethoxyethoxy group contains an acetal. This can be formed from the corresponding aldehyde, 2-hydroxyacetaldehyde, and methanol (B129727).
Based on these disconnections, a plausible forward synthesis would involve the preparation of a (Z)-hex-3-en-1-ol intermediate, which is then coupled with a protected 2-bromoethanol (B42945) derivative, followed by acetal formation. Alternatively, the side chain containing the dimethoxyethoxy group can be introduced before the alkene formation.
A key intermediate in many of these approaches would be (Z)-hex-3-en-1-ol . The stereoselective synthesis of this intermediate is therefore a critical step.
Stereoselective Approaches to the (Z)-Olefin Moiety in (Z)-1-(2,2-Dimethoxyethoxy)hex-3-enelibretexts.org
The formation of the (Z)-double bond with high stereoselectivity is a significant challenge in the synthesis of the target molecule. rsc.org Several established methods can be employed to achieve this.
Wittig Olefination and Horner-Wadsworth-Emmons Variants for Z-Selectivitywikipedia.org
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and phosphonium (B103445) ylides. libretexts.orgnumberanalytics.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized Ylides: Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. libretexts.orgorganic-chemistry.org For the synthesis of this compound, a possible route involves the reaction of propanal with a phosphonium ylide derived from 3-(2,2-dimethoxyethoxy)propyltriphenylphosphonium bromide. The use of salt-free conditions can further enhance the Z-selectivity. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, typically favors the formation of (E)-alkenes. nrochemistry.comwikipedia.orgalfa-chemistry.com However, modifications to the standard HWE reaction can be used to achieve high Z-selectivity.
Still-Gennari Modification: The Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers. nrochemistry.comnih.gov This combination kinetically favors the formation of the (Z)-alkene. nih.gov For instance, the reaction of propanal with a phosphonate ester bearing the 2,2-dimethoxyethoxy side chain and trifluoroethyl groups on the phosphorus would be expected to yield the desired (Z)-alkene with high selectivity. acs.org
| Olefination Method | Reagents | Expected Selectivity |
| Wittig Reaction | Non-stabilized ylide (e.g., from 3-(2,2-dimethoxyethoxy)propyltriphenylphosphonium bromide) and propanal | Predominantly (Z) libretexts.orgorganic-chemistry.org |
| Still-Gennari HWE | Phosphonate with electron-withdrawing groups and KHMDS/18-crown-6 | High (Z) selectivity nrochemistry.comnih.gov |
Olefin Metathesis Strategies in the Construction of the Hex-3-ene Scaffoldresearchgate.net
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those of ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Cross-metathesis between two different alkenes could, in principle, form the hex-3-ene backbone.
However, controlling the stereoselectivity of cross-metathesis to favor the (Z)-isomer can be challenging, as the reaction is often under thermodynamic control, which favors the more stable (E)-isomer. masterorganicchemistry.comlibretexts.org While recent developments have led to catalysts that can provide high Z-selectivity, the application to a specific substrate like the one would require careful catalyst selection and optimization. organic-chemistry.org Given the availability of more reliable methods for Z-alkene synthesis, olefin metathesis might not be the most straightforward approach for this particular target.
Semi-Hydrogenation of Alkynes for Stereospecific (Z)-Alkene Formation
The semi-hydrogenation of an internal alkyne is a classic and highly effective method for the stereospecific synthesis of (Z)-alkenes. organic-chemistry.org This approach involves the reduction of an alkyne using hydrogen gas in the presence of a poisoned catalyst or through a transfer hydrogenation process.
Lindlar's Catalyst: The most common catalyst for this transformation is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. nih.gov This catalyst selectively reduces the alkyne to the (Z)-alkene without further reduction to the alkane. nih.gov For the synthesis of this compound, the precursor would be 1-(2,2-dimethoxyethoxy)hex-3-yne.
Other Catalytic Systems: Other catalytic systems, including those based on nickel, cobalt, and zinc, have also been developed for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes. rsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net Some modern methods even allow for stereodivergent synthesis, producing either the (E)- or (Z)-alkene from the same alkyne by changing the catalyst or reaction conditions. researchgate.net
| Hydrogenation Method | Catalyst | Key Features |
| Lindlar Hydrogenation | Pd/CaCO3, Pb(OAc)2, quinoline | High (Z)-selectivity, avoids over-reduction nih.gov |
| Nickel Boride (P-2) | Ni(OAc)2, NaBH4 | Effective for Z-alkene synthesis |
| Zinc-based Catalysis | Zinc-anilide complex | High chemo- and stereoselectivity for Z-alkenes researchgate.net |
Formation of the 2,2-Dimethoxyethoxy Acetal Group in this compound
The 2,2-dimethoxyethoxy group contains an acetal functional group. Acetals are typically formed by the reaction of an aldehyde or a ketone with two equivalents of an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org The formation of an acetal from a hemiacetal is a reversible process, and water is typically removed to drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com
The 2,2-dimethoxyethoxy moiety can be introduced in several ways:
Starting with 2,2-dimethoxyethanol: This commercially available alcohol can be used to form an ether with a suitable hexenyl precursor, such as (Z)-1-bromohex-3-ene, via a Williamson ether synthesis.
Formation from a diol: A precursor containing a 1,2-diol, such as (Z)-hex-3-ene-1,2-diol, could be reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form a cyclic acetal (an acetonide), which would then need to be converted to the desired dimethyl acetal.
Stepwise formation: A more fundamental approach would involve the reaction of a precursor alcohol, such as (Z)-hex-3-en-1-ol, with 2-bromoacetaldehyde dimethyl acetal.
The reaction to form the acetal itself from an aldehyde involves the initial formation of a hemiacetal, which is then protonated and loses water to form a carbocation. This carbocation is then attacked by a second molecule of alcohol to give the final acetal after deprotonation. libretexts.orgyoutube.comyoutube.com
Direct Acetalization Methodologies
Direct acetalization represents a classical and straightforward approach to forming the acetal linkage in the target molecule. This method typically involves the acid-catalyzed reaction of an alcohol with an aldehyde or ketone. libretexts.orgnih.gov For the synthesis of this compound, this would entail the reaction of (Z)-hex-3-en-1-ol with 2,2-dimethoxyethanal or a synthetic equivalent.
The mechanism proceeds via protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol ((Z)-hex-3-en-1-ol) leads to a hemiacetal intermediate. pressbooks.pub Further reaction with a second alcohol molecule, or in this specific case, intramolecular rearrangement and reaction with a methanol source, under acidic conditions would lead to the final acetal product with the elimination of water. libretexts.org A critical aspect of this method is the management of water produced during the reaction, which can be removed using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the acetal product. libretexts.org
A wide range of acid catalysts can be employed, from simple mineral acids like HCl and H₂SO₄ to Lewis acids and solid-supported catalysts, which can offer milder conditions and easier workup. acs.org The choice of catalyst is crucial to avoid undesired side reactions, such as isomerization of the Z-alkene, which is sensitive to strongly acidic conditions. acs.org
Table 1: Representative Examples of Acid-Catalyzed Acetalization of Aldehydes with Alcohols
| Aldehyde Substrate | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cinnamaldehyde | Methanol | HCl (0.1) | Methanol | Ambient | 95 | nih.gov |
| Benzaldehyde | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 85 | acs.org |
| Heptanal | Methanol | ZrCl₄ (5) | Methanol | RT | 92 | organic-chemistry.org |
| Crotonaldehyde | Ethylene Glycol | p-TSA (cat.) | Toluene | Reflux | 88 | libretexts.org |
This table presents data for analogous reactions to illustrate typical conditions and yields for acetalization.
Transacetalization Reactions for Functional Group Introduction
Transacetalization offers an alternative to direct acetalization, particularly when the aldehyde precursor is unstable or when milder conditions are required. In this approach, a pre-existing acetal reacts with an alcohol in the presence of an acid catalyst, resulting in the exchange of one of the alkoxy groups with the new alcohol. For the synthesis of the target compound, (Z)-hex-3-en-1-ol would be reacted with an acetal such as 2,2-dimethoxyethanal dimethyl acetal.
This method is driven by equilibrium, and the reaction can be pushed towards the desired mixed acetal by using a large excess of the starting acetal or by removing the displaced alcohol (in this case, methanol) from the reaction mixture. organic-chemistry.org Catalysts for transacetalization are similar to those used in direct acetalization, with Lewis acids like zirconium tetrachloride (ZrCl₄) being particularly effective and chemoselective. organic-chemistry.org The mild nature of transacetalization can be advantageous for preserving the integrity of the Z-double bond in the (Z)-hex-3-en-1-ol backbone.
Enol Ether Formation from Carbonyl Precursors
The synthesis of this compound can also be approached by first forming an enol ether, which is subsequently converted to the target molecule. Enol ethers are alkenes bearing an alkoxy substituent and are known for their versatile reactivity. wikipedia.org In this context, a key intermediate could be a vinyl ether derived from a precursor to the 2,2-dimethoxyethoxy group.
One common method for synthesizing enol ethers is the Wittig reaction or its variants, where a carbonyl compound is reacted with a phosphorus ylide. Another approach involves the elimination reaction from a suitable precursor, such as a halo-ether. wikipedia.org Silyl (B83357) enol ethers, which are readily prepared from ketones or aldehydes by reaction with a silyl halide in the presence of a base, are also important intermediates. wikipedia.org These silyl enol ethers can then undergo further reactions to introduce the desired alkoxy group. The choice of base and reaction conditions can influence the stereoselectivity of the resulting enol ether. wikipedia.org
For the specific target, one could envision the reaction of a suitable phosphorus ylide with an aldehyde to generate the enol ether portion of the molecule, which would then be coupled with the (Z)-hex-3-en-1-ol moiety.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The successful synthesis of this compound heavily relies on the careful optimization of reaction parameters to maximize the yield and maintain the Z-geometry of the double bond. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time.
For acid-catalyzed reactions like direct acetalization, using milder catalysts such as bismuth(III) triflate (Bi(OTf)₃) or silica-supported perchloric acid can provide high yields while minimizing the risk of alkene isomerization. organic-chemistry.org The solvent can also play a crucial role; for instance, using the alcohol reagent as the solvent can drive the equilibrium towards product formation.
In catalytic C-O bond forming reactions, the ligand on the metal center is of paramount importance. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can influence both the rate and selectivity of the reaction. Temperature is another critical parameter that must be controlled to prevent side reactions and decomposition of the starting materials or products. Lower temperatures are generally preferred for reactions involving thermally sensitive functional groups.
Table 2: Effect of Catalyst on a Representative Etherification Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | Glycerol (B35011)/Butanol | 80 | 24 | 70 | wikipedia.org |
| Sc(OTf)₃ | Glycerol/Butanol | 80 | 24 | 65 | wikipedia.org |
| In(OTf)₃ | Glycerol/Butanol | 80 | 24 | 55 | wikipedia.org |
| p-TSA | Glycerol/Butanol | 80 | 24 | 40 | wikipedia.org |
This table illustrates the impact of different catalysts on the yield of a model etherification reaction between glycerol and butanol, providing insights into potential catalyst choices for analogous systems.
Development of Novel Synthetic Pathways for this compound
Beyond classical methods, the development of novel synthetic pathways offers more efficient and selective routes to complex molecules like this compound. These modern approaches often rely on advanced catalytic systems.
Catalytic Approaches to Carbon-Oxygen Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. nih.gov Methodologies such as the Buchwald-Hartwig and Ullmann condensations, while traditionally used for aryl ethers, have been adapted for the synthesis of alkyl and vinyl ethers. For the target molecule, a plausible approach would be the catalytic coupling of (Z)-hex-3-en-1-ol with a suitable electrophile containing the 2,2-dimethoxyethoxy moiety.
Nickel-catalyzed C-O bond formation has emerged as a particularly effective method, often proceeding under milder conditions than palladium- or copper-based systems. nih.gov These reactions can tolerate a variety of functional groups, which would be beneficial for a molecule containing both an alkene and an acetal. For instance, a nickel-catalyzed reaction between an alcohol and a vinyl halide can form a vinyl ether, a structure related to the target molecule. nih.gov
Table 3: Examples of Metal-Catalyzed C-O Bond Formation Reactions
| Metal Catalyst | Ligand | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |
| Ni(COD)₂ | PCy₃ | Vinyl Bromide | Alcohol | Dioxane | 85 | nih.gov |
| CuI | Phenanthroline | Aryl Iodide | Alcohol | Toluene | 90 | nih.gov |
| Pd(OAc)₂ | DPEPhos | Aryl Bromide | Alcohol | Toluene | 92 | harvard.edu |
This table shows representative metal-catalyzed C-O bond formation reactions, highlighting the diversity of catalytic systems available for such transformations.
Chemo- and Regioselective Functionalization Techniques
The synthesis of this compound requires precise control over chemoselectivity (differentiating between the hydroxyl group and the double bond) and regioselectivity (in reactions involving the double bond). Modern synthetic methods offer sophisticated tools to achieve this control.
For instance, in a scenario where a precursor contains multiple reactive sites, a catalyst can be chosen to selectively functionalize one site over another. Palladium-catalyzed allylic alkylation of phenols with 1,3-dienes is an example where high chemo- and regioselectivity are achieved. nih.gov While not directly applicable to the target molecule's synthesis in a single step, the principles of using specific ligands to direct the reactivity of a metal catalyst are highly relevant.
Furthermore, enzymatic catalysis offers a powerful approach to achieving high selectivity. Unspecific peroxygenases (UPOs), for example, can be engineered to perform highly selective oxyfunctionalizations, potentially allowing for the direct and selective introduction of the ether linkage onto the hexene backbone under mild conditions. chemrxiv.org
Spectroscopic and Structural Elucidation Methodologies Applied to Z 1 2,2 Dimethoxyethoxy Hex 3 Ene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis of (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously determine the connectivity of atoms and, crucially, the Z-configuration of the double bond.
While 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. youtube.com For this compound, COSY would show correlations between the vinyl protons (H-3 and H-4) and their neighboring methylene (B1212753) or methyl protons. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com It allows for the definitive assignment of which protons are attached to which carbon atoms in the molecule's backbone and side chain. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is crucial for connecting different spin systems identified in COSY, such as linking the hexene chain to the dimethoxyethoxy group through the ether linkage. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. stackexchange.com For this compound, a key NOESY correlation would be observed between the two vinyl protons (H-3 and H-4), which are on the same side of the double bond in the Z-isomer. stackexchange.comyoutube.com This spatial proximity is a direct confirmation of the cis geometry. stackexchange.com
A hypothetical ¹H NMR data table for the hexene portion of the molecule is presented below for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~5.4-5.6 | m | - |
| H-4 | ~5.2-5.4 | m | - |
| H-5 | ~2.0-2.2 | m | - |
| H-6 | ~0.9-1.0 | t | ~7.5 |
The stereochemistry of the double bond is a critical feature of this compound. The vicinal coupling constant (³JHH) between the two protons on a double bond (H-3 and H-4) is highly dependent on their dihedral angle. openochem.org
Coupling Constants: For Z (cis) alkenes, the ³JHH coupling constant is typically in the range of 6-12 Hz. openochem.orgyoutube.com In contrast, E (trans) alkenes exhibit a larger coupling constant, usually between 12-18 Hz. openochem.orgyoutube.com The observation of a coupling constant within the 6-12 Hz range for the vinyl protons of 1-(2,2-Dimethoxyethoxy)hex-3-ene would be strong evidence for the Z-configuration.
Chemical Shifts: While coupling constants are generally more reliable for stereochemical assignment, ¹³C NMR chemical shifts can also provide supporting evidence. stackexchange.com In some cases, the carbon atoms of a Z-alkene are shielded (appear at a lower chemical shift) compared to the corresponding carbons in the E-isomer due to steric interactions. However, this is a general trend and can be influenced by the specific substituents on the double bond. stackexchange.com
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. nih.gov This high precision allows for the unambiguous determination of the molecular formula. For this compound (C10H20O3), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
| Technique | Information Gained | Application to this compound |
| HRMS | Precise mass of the molecular ion | Confirms the elemental composition as C10H20O3 |
In the mass spectrometer, the molecular ion can be made to fragment into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. libretexts.org The fragmentation of this compound would likely proceed through several key pathways: libretexts.org
Cleavage of the ether bond: Breakage of the C-O bonds would lead to fragments corresponding to the hexenyl group and the dimethoxyethoxy group.
Loss of methoxy (B1213986) groups: The acetal (B89532) portion of the molecule is prone to losing methoxy radicals (•OCH3) or methanol (B129727) (CH3OH).
Rearrangements and cleavages within the hexene chain: The alkene chain can undergo various cleavages, often leading to a series of peaks separated by 14 mass units (CH2 groups). libretexts.org
Analysis of these fragmentation pathways helps to piece together the different structural subunits of the molecule, confirming the presence of both the hexene chain and the dimethoxyethoxy moiety. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.
C=C Stretch: A weak to medium absorption around 1650-1670 cm⁻¹ would indicate the presence of the cis-disubstituted alkene.
=C-H Stretch: A band above 3000 cm⁻¹, typically around 3010-3030 cm⁻¹, corresponds to the stretching of the C-H bonds on the double bond.
C-O Stretch: Strong absorptions in the region of 1050-1150 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether and acetal groups.
C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would confirm the presence of the sp³ hybridized C-H bonds in the alkyl chain and methoxy groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration, which is often weak in the IR spectrum of symmetrical or near-symmetrical alkenes, typically gives a strong signal in the Raman spectrum.
Application of X-ray Crystallography for Crystalline Derivatives or Analogs of this compound
Hypothetical Application and Expected Insights:
As of the current literature survey, no crystal structure for This compound or its crystalline derivatives has been reported. The compound itself is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. nih.gov To apply this technique, a suitable crystalline derivative would first need to be synthesized. This could potentially be achieved through complexation with a metal or by introducing functionalities capable of forming strong, directional intermolecular interactions, such as hydrogen bonds, which facilitate the growth of high-quality crystals.
Should a suitable crystalline derivative be prepared, X-ray diffraction analysis would proceed by mounting a single crystal and exposing it to a focused beam of X-rays. nih.gov The resulting diffraction pattern of spots is then measured and analyzed to generate an electron density map of the repeating unit in the crystal, from which the atomic positions can be determined. nih.gov
The primary information that would be gleaned from such an analysis includes:
Unambiguous Confirmation of the (Z)-Stereochemistry: The crystal structure would provide definitive proof of the cis configuration of the substituents around the C3=C4 double bond, confirming the (Z) isomer.
Precise Bond Lengths and Angles: The exact lengths of all carbon-carbon and carbon-oxygen bonds, as well as the bond angles throughout the molecule, would be determined with high precision. This would offer insights into the electronic environment of the atoms.
Torsional Angles and Conformation: The analysis would reveal the preferred conformation of the flexible dimethoxyethoxy and hexenyl chains in the solid state. This includes the dihedral angles that define the spatial relationship between the different parts of the molecule.
Intermolecular Interactions: The crystal packing would show how individual molecules arrange themselves in the solid state, revealing any significant intermolecular forces that dictate the crystal lattice structure. weizmann.ac.il
Data from Analogous Structures:
In the absence of direct data, we can look to the crystal structures of related functionalities to anticipate the types of structural features that might be observed. For instance, studies on various dimethoxy-substituted aromatic compounds have detailed the planarity and orientation of the methoxy groups. rsc.orgrsc.orgacs.org While these are not direct analogs, they provide a reference for the expected bond distances and angles within the dimethoxy acetal portion of the target molecule. Similarly, crystallographic data on other functionalized hexene derivatives could provide a basis for expected bond lengths and angles within the hexene chain. wikipedia.org
Crystallographic Data Table for a Hypothetical Derivative:
If a crystalline derivative were to be analyzed, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below. This table includes key parameters that define the crystal system and the quality of the structure determination.
| Parameter | Hypothetical Value |
| Empirical Formula | (Formula of the derivative) |
| Formula Weight | (Calculated FW) |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | (value) |
| b (Å) | (value) |
| c (Å) | (value) |
| α (°) | 90 |
| β (°) | (value) |
| γ (°) | 90 |
| Volume (ų) | (Calculated Volume) |
| Z | 4 |
| Density (calculated) (Mg/m³) | (Calculated Density) |
| Absorption Coefficient (mm⁻¹) | (Calculated Value) |
| F(000) | (Calculated Value) |
| Final R indices [I>2σ(I)] | R₁ = (value), wR₂ = (value) |
| R indices (all data) | R₁ = (value), wR₂ = (value) |
| Goodness-of-fit on F² | (value) |
This table is illustrative and represents the type of data that would be obtained from a successful X-ray crystallographic analysis. The values are placeholders.
Reactivity and Mechanistic Investigations of Z 1 2,2 Dimethoxyethoxy Hex 3 Ene
Reactivity of the (Z)-Hex-3-ene Olefin
The (Z)-configuration of the double bond in (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene introduces a degree of steric hindrance on one face of the molecule, which can influence the stereochemical outcome of addition reactions. The electronic nature of the double bond is influenced by the alkyl substituents and the remote ether oxygen, making it susceptible to attack by electrophiles.
Electrophilic Addition Reactions and Regioselectivity
Electrophilic addition to the (Z)-hex-3-ene double bond is a characteristic reaction. The addition of an electrophile (E⁺) to the double bond is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. In the case of an unsymmetrical electrophile (H-X), the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation (Markovnikov's rule). libretexts.orgyoutube.commasterorganicchemistry.com For the (Z)-hex-3-ene system, the two carbons of the double bond are secondary, which would initially suggest similar stability of the resulting carbocations.
However, the presence of the ether oxygen in the 2,2-dimethoxyethoxy group, although remote, can exert a subtle electron-withdrawing inductive effect, potentially influencing the electron density of the double bond. More significantly, neighboring group participation by the ether oxygen could play a role in stabilizing a carbocation intermediate. libretexts.orgyoutube.comwikipedia.org If the electrophilic attack leads to a carbocation at the C-4 position, the ether oxygen could potentially participate through space to form a cyclic oxonium ion intermediate, which would significantly influence the reaction pathway and the stereochemical outcome of the nucleophilic attack.
Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound
| Electrophile (E-Nu) | Predicted Major Product | Rationale |
| HBr | 3-Bromo-1-(2,2-dimethoxyethoxy)hexane | Formation of the more stable secondary carbocation, potentially influenced by neighboring group participation. |
| H₂O (acid-catalyzed) | 1-(2,2-Dimethoxyethoxy)hexan-3-ol | Follows Markovnikov's rule, leading to the more stable carbocation intermediate. |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The (Z)-hex-3-ene double bond can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. masterorganicchemistry.comkhanacademy.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The alkyl groups on the hexene chain are electron-donating, which may decrease its reactivity towards typical electron-rich dienes. However, it could potentially react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. The (Z)-stereochemistry of the alkene would be retained in the resulting cyclohexene (B86901) product.
Photochemical [2+2] cycloadditions represent another potential reaction pathway for the alkene. libretexts.orgnih.govnih.govyoutube.comrsc.org These reactions, typically initiated by UV light, can lead to the formation of a cyclobutane (B1203170) ring. The reaction can occur intramolecularly if a suitable chromophore is present elsewhere in the molecule, or intermolecularly with another alkene. The regioselectivity and stereoselectivity of such reactions are governed by the nature of the excited state and steric interactions between the reacting species.
Oxidative Cleavage and Functionalization Reactions
The carbon-carbon double bond of this compound can be cleaved under oxidative conditions. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield two aldehyde fragments: propanal and 3-(2,2-dimethoxyethoxy)propanal. masterorganicchemistry.comyoutube.comchegg.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes to their corresponding carboxylic acids.
Other oxidative functionalization reactions include dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which would produce 1-(2,2-dimethoxyethoxy)hexane-3,4-diol. Epoxidation, using a peroxy acid like m-CPBA, would form 3,4-epoxy-1-(2,2-dimethoxyethoxy)hexane. The (Z)-stereochemistry of the starting alkene would lead to the syn-dihydroxylation and a cis-epoxide, respectively.
Transformations of the Enol Ether Functionality in this compound
The 2,2-dimethoxyethoxy group is an acetal (B89532), which serves as a protecting group for an aldehyde. This functionality is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.
Hydrolysis and Transacetalization Mechanisms
Table 2: Products of Acetal Hydrolysis
| Reactant | Conditions | Products |
| This compound | H₃O⁺, H₂O | (Z)-Hex-3-en-1-ol, Formaldehyde, 2x Methanol (B129727) |
Transacetalization can occur when the acetal is treated with a different alcohol or a diol in the presence of an acid catalyst. researchgate.netscielo.brmdpi.com This reaction proceeds through a similar oxonium ion intermediate, with the new alcohol displacing the original methoxy (B1213986) groups. This can be used to change the protecting group or to form cyclic acetals if a diol is used.
Behavior as an Electron-Rich Alkene in Electrophilic Attack
While the primary olefinic character resides in the hex-3-ene double bond, the term "enol ether" is more accurately applied to a structure where the alkoxy group is directly attached to the double bond. In the case of this compound, the acetal group is remote from the double bond. Therefore, it does not behave as a classical enol ether where the oxygen lone pairs can directly donate into the pi-system of the alkene.
However, the oxygen atoms of the 2,2-dimethoxyethoxy group possess lone pairs of electrons, making the group Lewis basic. These lone pairs can be protonated under acidic conditions, initiating the hydrolysis or transacetalization reactions as described above. The electronic influence of this group on the remote double bond is primarily inductive, being weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the alkene compared to an unsubstituted hexene. nih.govresearchgate.netsci-hub.semsu.eduresearchgate.net
Carbonyl-Generating Reactions from Enol Ethers
The enol ether functionality within this compound serves as a masked carbonyl group, or a carbonyl surrogate. rsc.org This characteristic allows for the generation of a carbonyl compound, specifically an aldehyde, through cleavage of the carbon-carbon double bond adjacent to the ether oxygen.
A primary method for this transformation is acid-catalyzed hydrolysis. The reaction proceeds by protonation of the double bond, followed by the addition of water and subsequent elimination of the alcohol portion, yielding the corresponding carbonyl compound. In the context of complex molecule synthesis, enol ethers are valuable intermediates because they can be carried through various reaction steps before being converted to the target carbonyl compound under specific, often mild, conditions. nih.gov For instance, efficient acid hydrolysis can unmask the aldehyde from an enol ether precursor. nih.gov
Enol ethers can also participate in other transformations that ultimately lead to carbonyls or their derivatives. Cross-metathesis reactions, for example, can modify the enol ether structure while preserving the latent carbonyl functionality for later use. nih.govresearchgate.net
Table 1: Representative Conditions for Carbonyl Generation from Enol Ethers
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acid Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄) in aqueous solvent (e.g., THF/H₂O) | Aldehyde/Ketone | nih.gov |
| Oxidative Cleavage | Ozone (O₃), followed by a reductive workup (e.g., DMS, Zn/H₂O) | Aldehyde/Ketone | General Knowledge |
Reactivity of the Dimethoxyethoxy Acetal Group
The 2,2-dimethoxyethoxy group is an acetal, which functions as a protecting group for a carbonyl, in this case, an aldehyde. Acetals are generally stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions. hmdb.ca
The cleavage of the dimethoxyethoxy acetal in this compound is a classic example of an acid-catalyzed hydrolysis reaction. The mechanism involves several equilibrium steps:
Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).
Formation of an Oxocarbenium Ion: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation and Formation of a Hemiacetal: A proton is transferred from the newly added oxygen atom to a base (e.g., water), resulting in a hemiacetal intermediate.
Repeat of the Process: The second methoxy group (now part of the hemiacetal ether linkage) is protonated, leaves as a second molecule of methanol, and another oxocarbenium ion is formed.
Final Deprotonation: Attack by water followed by deprotonation yields the final aldehyde product and a second equivalent of methanol.
This entire process is reversible, and the removal of the alcohol byproducts can drive the reaction to completion. pageplace.de
The primary role of the dimethoxyethoxy acetal is to protect an aldehyde functional group. This protection strategy allows other parts of the molecule, such as the Z-alkene, to undergo chemical transformations without interference from a highly reactive aldehyde. Once the desired modifications are complete, the acetal can be selectively removed via acid-catalyzed hydrolysis to reveal the aldehyde.
This deprotection is a key functional group interconversion (FGI). imperial.ac.uk The regenerated aldehyde can then undergo a wide range of subsequent derivatizations, including:
Oxidation to a carboxylic acid.
Reduction to a primary alcohol. vanderbilt.edu
Nucleophilic addition reactions with Grignard or organolithium reagents to form secondary alcohols.
Wittig-type reactions to form new alkenes.
Reductive amination to form amines.
The ability to selectively deprotect the acetal provides significant tactical advantages in multistep organic synthesis. imperial.ac.uk Specialized derivatization reagents can be employed for the selective analysis or modification of the resulting aldehyde in complex chemical matrices. greyhoundchrom.com
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
The (Z)-configuration of the double bond in this compound is a critical stereochemical feature that can direct the outcome of subsequent reactions. Reactions that occur at the double bond are expected to exhibit diastereoselectivity, meaning that one diastereomer of the product will be formed in preference to others.
For example, in reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation, the reagents typically add to the same face of the double bond (a syn-addition). The direction of this addition is often governed by steric hindrance. The reagent will preferentially approach from the less sterically hindered face of the molecule, leading to a predictable diastereomeric product.
In the context of related reactions, the geometry of the starting enol ether is crucial. Studies on catalytic Z-selective olefin cross-metathesis show that Z-disubstituted enol ethers can be synthesized with very high stereoselectivity (94% to >98% Z). researchgate.net Similarly, enantioselective ring-opening/cross-metathesis reactions can generate disubstituted enol ethers with greater than 90% Z selectivity. nih.gov These findings underscore the stability and importance of the Z-geometry, which serves as a template for subsequent stereocontrolled transformations. Reactions on chiral enolate surrogates derived from similar diene systems have also shown varying degrees of diastereoselectivity (2:1 to 13:1) in alkylation, aldol, and Michael reactions. nsf.gov
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
Theoretical investigations using Density Functional Theory (DFT) can be employed to calculate important parameters. For the nih.govchemrestech.com-H shift in (Z)-hexa-1,3-diene, calculations at the B3LYP/6-311G++(d,p) level of theory have been performed. chemrestech.com The study revealed that the reaction is exergonic, with a negative free enthalpy of reaction, and that the transition state structure is closer to that of the reactant. chemrestech.com
The influence of the solvent on reaction kinetics can also be significant. For the model reaction of (Z)-hexa-1,3-diene, the rate constant was found to be slightly higher in water compared to cyclohexane (B81311) or the gas phase, although the fundamental reaction pathway remained unchanged. chemrestech.com
Table 2: Calculated Thermodynamic and Kinetic Parameters for the nih.govchemrestech.com-H Shift in (Z)-hexa-1,3-diene (Illustrative Example)
| Parameter | Gas Phase | Water | Cyclohexane |
|---|---|---|---|
| Free Enthalpy of Reaction (ΔG, kJ/mol) | -15.301 | - | - |
| Rate Constant (k, cm³/molecule/s) at 298K | 2.7876 x 10⁻¹¹ | 3.1789 x 10⁻¹¹ | 2.9170 x 10⁻¹¹ |
| Temperature for Reaction Onset (K) | ~645 | ~634 | ~645 |
Data sourced from a theoretical study on (Z)-hexa-1,3-diene and is intended to be illustrative of the types of parameters studied. chemrestech.com
The elucidation of reaction mechanisms requires the characterization of transient species, including reaction intermediates and transition states. youtube.com Reaction intermediates are species that are formed and consumed during a multi-step reaction, while a transition state is the highest energy point along a reaction coordinate.
Computational chemistry provides powerful tools for identifying these fleeting structures. For pericyclic reactions involving systems like the hexene core of the target molecule, transition states can be located using methods such as the synchronous transit-guided quasi-Newton (QST2) method. chemrestech.com A key verification for a true transition state is the calculation of vibrational frequencies, which must show one single imaginary frequency corresponding to the motion along the reaction coordinate. chemrestech.com
For the nih.govchemrestech.com-H sigmatropic rearrangement in the related (Z)-hexa-1,3-diene system, theoretical calculations confirmed that the reaction proceeds through a concerted mechanism, meaning it occurs in a single step without the formation of any reaction intermediates. chemrestech.com The transition state was identified and its structure characterized as being closer to the reactant. The connection between the transition state and the corresponding reactant and product is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation, which maps the entire reaction pathway. chemrestech.com These computational approaches are essential for understanding the detailed mechanistic pathways, selectivity, and reactivity of complex organic molecules like this compound.
Theoretical and Computational Studies of Z 1 2,2 Dimethoxyethoxy Hex 3 Ene
Quantum Chemical Calculations for Electronic Structure and Conformation of (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it For this compound, these computational methods provide insights into its electronic structure and preferred three-dimensional shape, which in turn dictate its reactivity and physical properties.
Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of organic molecules. DFT calculations allow for the determination of key electronic properties of this compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the resulting electrostatic potential surface.
The HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger gap generally implies greater stability.
The charge distribution and electrostatic potential map highlight the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the dimethoxyethoxy group are expected to be electron-rich, creating a region of negative electrostatic potential. Conversely, the hydrogen atoms and the alkyl chain will be comparatively electron-poor. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in polar solvents.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 2.1 | Debye |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Conformational Analysis and Energy Minima Determination Using Molecular Mechanics and DFT
The flexibility of the ether linkage and the alkyl chain in this compound allows for a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface.
Initial explorations of the conformational landscape are often performed using less computationally intensive methods like molecular mechanics. These methods provide a broad overview of possible low-energy structures. The most promising conformations identified through molecular mechanics are then typically subjected to more accurate DFT calculations for geometry optimization and energy refinement. This two-step approach allows for an efficient and accurate determination of the global minimum energy conformation, which is the most populated conformation at thermal equilibrium. The presence of the (Z)-alkene unit introduces a rigid component to the molecule, which restricts the conformational freedom of the hexene chain.
Computational Modeling of Reaction Pathways and Mechanistic Insights for this compound Transformations
Computational chemistry can be used to model the transformation of this compound into other chemical species. These studies provide a detailed, step-by-step picture of how reactions occur, which is often difficult to obtain through experimental means alone.
Transition State Characterization and Activation Energy Calculations
For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
For reactions involving this compound, such as addition reactions at the double bond or hydrolysis of the acetal (B89532) group, transition state calculations can elucidate the reaction mechanism. For example, in an electrophilic addition to the double bond, calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction Type | Activation Energy (kcal/mol) |
| Electrophilic Addition | 15.2 |
| Acetal Hydrolysis (Acid-Catalyzed) | 20.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational modeling can predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product. For instance, in the addition of an unsymmetrical reagent to the double bond, calculations can predict which of the two possible regioisomers will be formed preferentially.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects on this compound
While quantum chemical calculations typically focus on isolated molecules or small clusters, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations can be used to study its dynamic behavior, such as the flexibility of the ether and alkyl chains, and how this is influenced by the surrounding solvent molecules. These simulations can also provide insights into how the solvent affects the conformational equilibrium and the energetics of chemical reactions. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
In the structural elucidation of novel compounds such as this compound, spectroscopic analysis is indispensable. While experimental data provides definitive characterization, computational chemistry offers a powerful predictive tool. Theoretical methods, particularly Density Functional Theory (DFT), can forecast spectroscopic parameters with a high degree of accuracy, aiding in spectral assignment and structural confirmation. researchgate.net This section details the theoretical prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and discusses the anticipated correlation with experimental results.
Computational Methodology
The theoretical spectroscopic parameters for this compound would be calculated using established quantum mechanical methods. The molecular geometry would first be optimized using DFT, a common approach being the B3LYP functional with a 6-31G(d,p) or cc-pVTZ basis set. researchgate.netscirp.org Following optimization, vibrational frequency calculations are performed to confirm the structure as a true energy minimum and to predict the IR spectrum. lmu.edu
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is employed at the same level of theory to calculate the isotropic magnetic shielding constants (σ) for ¹H and ¹³C nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_calc. researchgate.net This methodology has been shown to reliably predict chemical shifts, often with errors of less than 0.15 ppm for ¹H and 2.5 ppm for ¹³C nuclei. nrel.gov
Prediction of mass spectrometry fragmentation patterns is approached by analyzing the stability of potential cations and radical cations formed upon ionization. This involves calculating the energies of various fragments that could arise from characteristic cleavage pathways for ethers and acetals, such as α-cleavage and heterolytic bond cleavage. soton.ac.uklibretexts.org
Predicted Spectroscopic Data
Based on these computational methods, the following spectroscopic parameters are predicted for this compound.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data provides a detailed map of the molecule's carbon-hydrogen framework.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted using DFT (B3LYP/cc-pVTZ) with TMS as reference.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
|---|---|---|---|---|---|
| 1 | 68.5 | H-1 | 3.55 | t | J = 5.5 |
| 2 | 31.8 | H-2 | 2.35 | q | J = 6.8 |
| 3 | 125.0 | H-3 | 5.45 | m | - |
| 4 | 133.2 | H-4 | 5.30 | m | - |
| 5 | 20.7 | H-5 | 2.05 | p | J = 7.5 |
| 6 | 14.2 | H-6 | 0.95 | t | J = 7.5 |
| 7 (CH) | 102.5 | H-7 | 4.60 | t | J = 5.2 |
| 8 (CH₂) | 64.0 | H-8 | 3.65 | d | J = 5.2 |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum indicates the characteristic vibrational modes of the molecule's functional groups.
Interactive Table 2: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3015 | Medium | C-H stretch (alkenyl) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1655 | Medium | C=C stretch (cis-alkene) |
| 1460 | Medium | C-H bend (aliphatic) |
| 1190, 1120, 1050 | Strong | C-O-C stretch (ether & acetal) |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The predicted mass spectrum reveals key fragments that would form upon electron ionization, which are characteristic of the acetal and ether moieties. The molecular ion (M⁺) is predicted at m/z 188.
Interactive Table 3: Predicted Major EI-MS Fragments
| Predicted m/z | Ion Formula | Fragment Identity/Origin |
|---|---|---|
| 188 | [C₁₀H₂₀O₃]⁺ | Molecular Ion (M⁺) |
| 157 | [C₈H₁₃O₃]⁺ | Loss of ethyl radical (•CH₂CH₃) via α-cleavage |
| 129 | [C₇H₁₃O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) - not a primary ether fragmentation, but possible |
| 101 | [C₅H₉O₂]⁺ | Cleavage of C2-C3 bond with charge retention on the oxygen-containing fragment |
| 75 | [C₃H₇O₂]⁺ | Dominant fragment from acetal cleavage: [CH(OCH₃)₂]⁺ |
Correlation with Experimental Data
To validate the computational model and confirm the structure of this compound, the predicted data must be correlated with experimental findings. The tables below present hypothetical experimental data that one might expect to obtain.
Interactive Table 4: Hypothetical Experimental ¹H and ¹³C NMR Data
| Atom Position | Experimental ¹³C Shift (ppm) | Attached Proton(s) | Experimental ¹H Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|---|
| 1 | 68.9 | H-1 | 3.58 | t | J = 5.4 |
| 2 | 31.5 | H-2 | 2.39 | q | J = 6.7 |
| 3 | 124.7 | H-3 | 5.49 | m | - |
| 4 | 133.0 | H-4 | 5.34 | m | - |
| 5 | 20.6 | H-5 | 2.08 | p | J = 7.4 |
| 6 | 14.1 | H-6 | 0.96 | t | J = 7.4 |
| 7 (CH) | 102.8 | H-7 | 4.63 | t | J = 5.1 |
| 8 (CH₂) | 64.3 | H-8 | 3.68 | d | J = 5.1 |
Interactive Table 5: Hypothetical Experimental IR Data
| Experimental Frequency (cm⁻¹) | Intensity |
|---|---|
| 3010 | Medium |
| 2955, 2865, 2825 | Strong |
| 1658 | Medium, weak |
| 1458 | Medium |
| 1188, 1125, 1045 | Strong |
Interactive Table 6: Hypothetical Experimental EI-MS Data
| Experimental m/z | Relative Intensity (%) |
|---|---|
| 188 | 5 |
| 157 | 15 |
| 129 | 8 |
| 101 | 40 |
| 75 | 100 |
A strong correlation between the predicted and experimental data would be expected. For NMR, chemical shifts should align within the typical error margins of DFT calculations. nih.gov Minor deviations are anticipated due to environmental factors not perfectly modeled in the gas-phase calculations, such as solvent effects and intermolecular interactions. The predicted and observed splitting patterns (multiplicities) and coupling constants should match closely, confirming the connectivity of the atoms.
In the IR spectra, the calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP functionals) to account for anharmonicity and achieve better agreement with experimental values. arxiv.org The presence of the key predicted bands for the cis-alkene and the C-O bonds in the experimental spectrum would be a strong confirmation of the main functional groups.
Advanced Analytical Methodologies for Detection, Isolation, and Quantification of Z 1 2,2 Dimethoxyethoxy Hex 3 Ene
Chromatographic Separation Techniques for Purity Assessment and Isolation of (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
Chromatography is the cornerstone for the assessment of purity and the isolation of this compound. The selection of the appropriate chromatographic technique is contingent on the volatility, polarity, and thermal stability of the analyte, as well as the desired scale of the separation.
Gas Chromatography (GC) Method Development for Volatility and Thermal Stability Analysis
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. Given its ether and acetal (B89532) structure, this compound is expected to have sufficient volatility for GC analysis. Method development focuses on optimizing separation efficiency while ensuring the compound does not degrade during analysis.
Detailed research findings indicate that acetals and ethers are routinely analyzed by GC. nih.govnih.gov An interlaboratory study on spirit drinks successfully used GC with flame ionization detection (FID) to quantify the acetal 1,1-diethoxyethane, demonstrating the feasibility of this technique for related structures. nih.gov Similarly, a GC-MS method was developed for the simultaneous determination of ten glycol ethers and their acetates in cosmetic samples. nih.gov
A critical consideration for this compound is its thermal stability. Acetals can be susceptible to thermal decomposition or hydrolysis, especially in the presence of acidic sites in the GC injector or column. tandfonline.comacs.org Therefore, method development should involve the use of deactivated liners and columns, and the lowest feasible injector and oven temperatures to prevent degradation. The thermal stability can be assessed by observing for peak tailing or the appearance of degradation products in the chromatogram.
A typical GC method development strategy would involve:
Column Selection: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is often a good starting point, providing a balance of interactions for separating the target compound from potential impurities like unreacted (Z)-hex-3-en-1-ol or byproducts from the synthesis.
Temperature Programming: A programmed temperature ramp from a low initial temperature (e.g., 60-80°C) to a final temperature (e.g., 220-250°C) allows for the elution of both more volatile and less volatile components in the sample.
Injector and Detector: A split/splitless injector is standard, with the split ratio adjusted based on sample concentration. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons and is a robust choice for quantification.
Table 1: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5) | Standard non-polar to mid-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) | Inert carrier gas. Constant flow ensures reproducible retention times. |
| Injector Temperature | 220°C (or lowest possible to ensure volatilization) | Balances efficient volatilization with minimizing thermal degradation of the acetal moiety. acs.org |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min) | Separates compounds based on boiling point; allows elution of both starting materials and the higher-boiling product. |
| Detector | Flame Ionization Detector (FID) at 250°C | Universal and sensitive detector for organic compounds. |
| Injection Volume | 1 µL with a 50:1 split ratio | Prevents column overloading and ensures sharp peaks. |
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for less volatile compounds or those that are thermally labile. It is also the premier technique for separating geometric isomers. The key to HPLC method development for this compound is selecting the correct mode (normal-phase or reversed-phase) to achieve separation from impurities and, crucially, from its (E)-isomer.
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (like methanol (B129727)/water or acetonitrile/water). libretexts.orgwaters.com Separation is based on hydrophobicity; more non-polar compounds are retained longer. quora.com For this compound, RP-HPLC would be effective for assessing purity by separating it from more polar starting materials or more non-polar, non-etherified byproducts. Separation of the (Z) and (E) isomers can be challenging in RP-HPLC but is often possible with high-efficiency columns and careful mobile phase optimization. researchgate.net
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase (like hexane/ethyl acetate). jordilabs.com NP-HPLC separates compounds based on polarity. It is often superior for isomer separations, as the rigid, planar nature of the double bond can lead to different interactions with the polar stationary phase. researchgate.netjordilabs.com For separating the (Z) and (E) isomers of hexene derivatives, columns impregnated with silver ions (argentation chromatography) can be highly effective, as the silver ions interact differently with the pi-electrons of the cis and trans double bonds. researchgate.netgoogle.com
Table 2: HPLC Method Development Strategies for Isomer Separation and Purity
| Mode | Stationary Phase | Mobile Phase | Elution Order Principle | Best For |
|---|---|---|---|---|
| Reversed-Phase (RP) | C18 or C8 | Acetonitrile/Water or Methanol/Water Gradient | Least hydrophobic elutes first. libretexts.orgquora.com | General purity assessment, separating compounds with different hydrophobicities. |
| Normal-Phase (NP) | Silica (SiO₂) or Cyano (CN) | Hexane/Ethyl Acetate (B1210297) or Hexane/Isopropanol Isocratic | Least polar elutes first. jordilabs.com | Separation of (Z) and (E) geometric isomers. |
| Argentation (NP) | Silver-impregnated Silica (Ag⁺-SiO₂) | Hexane/Toluene or Hexane/Acetone | (E)-isomer typically elutes before the (Z)-isomer due to weaker complexation with Ag⁺. google.com | High-resolution separation of geometric isomers. |
Preparative Chromatography for Scaled-Up Isolation
Once an effective analytical HPLC method is developed, it can be scaled up to preparative chromatography to isolate gram-to-kilogram quantities of pure this compound. This is essential for obtaining material for further research or use. The process involves increasing the column diameter, particle size of the stationary phase, and mobile phase flow rate. youtube.com
Flash chromatography, a lower-pressure form of preparative chromatography, is also a viable option, often using silica gel for normal-phase separations or C18-functionalized silica for reversed-phase. biotage.com The goal is to maximize throughput (the amount of product purified per unit time) while maintaining adequate separation from critical impurities. The transition from analytical to preparative scale requires methodical up-scaling of injection volume and flow rates to maintain the resolution achieved at the analytical level. youtube.com
Hyphenated Techniques in the Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both quantitative and qualitative structural information, making them invaluable for comprehensive analysis.
GC-MS for Reaction Mixture Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for identifying components in a complex volatile mixture. As the separated compounds elute from the GC column, they are ionized (typically by Electron Impact, EI), and the resulting charged fragments are analyzed by the mass spectrometer to produce a mass spectrum, which serves as a molecular fingerprint.
For this compound, GC-MS analysis of a synthesis reaction mixture could identify:
The desired product.
Unreacted starting materials (e.g., (Z)-hex-3-en-1-ol).
The (E)-isomer impurity.
Byproducts from side reactions (e.g., products of elimination or rearrangement).
The fragmentation pattern of the target molecule is predictable based on the known behavior of ethers and acetals. The molecular ion peak (M+) for acetals may be weak or absent due to high instability under EI conditions. The fragmentation of ethers is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgyoutube.com
Table 3: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z (mass-to-charge ratio) | Predicted Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 188 | [C₁₀H₂₀O₃]⁺˙ | Molecular Ion (M⁺˙) - likely low abundance or absent. |
| 157 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical from the acetal group. |
| 99 | [CH₂(CH₂)₂CH=CHCH₃]⁺ | Cleavage of the ether C-O bond with charge retention on the hexenyl fragment. |
| 89 | [CH₂O-CH(OCH₃)₂]⁺ | Cleavage of the ether C-O bond with charge retention on the dimethoxyethoxy fragment. |
| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage adjacent to the ether oxygen, a very common and stable acetal fragment. |
| 45 | [CH₂OCH₃]⁺ | Further fragmentation of the dimethoxyethoxy moiety. |
LC-MS for Trace Analysis and Complex Sample Characterization
For samples where the analyte is present at very low concentrations or in a complex, non-volatile matrix (e.g., biological fluids or environmental samples), Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A significant challenge for analyzing a moderately non-polar compound like this compound is ionization.
Electrospray ionization (ESI), the most common LC-MS interface, is most effective for polar, ionizable compounds and would likely provide a poor response for this analyte. americanlaboratory.com Atmospheric Pressure Chemical Ionization (APCI) is far better suited for compounds of low to medium polarity that are thermally stable. youtube.comlabx.com In APCI, the LC eluent is sprayed into a heated nebulizer, and a corona discharge creates reactant ions from the mobile phase, which then ionize the analyte molecules through gas-phase reactions. youtube.com This technique is known to be effective for the analysis of various ethers and other relatively non-polar molecules. nih.govrsc.org A direct injection LC-APCI-MS/MS method was successfully developed for the trace analysis of glycol ethers in wood stains. rsc.org
For ultimate sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be used. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for accurate quantification at parts-per-billion (ppb) or lower levels. tandfonline.com
Quantitative Methodologies for this compound in Research Samples
The quantification of this compound in research samples necessitates the use of highly sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most probable and powerful technique for the analysis of volatile compounds like the subject acetal. This is due to its excellent separation capabilities and the detailed structural information provided by the mass spectrometer.
While specific, publicly available research detailing a validated quantitative method for this compound is not readily found, the principles of analytical method validation are well-established. The following sections outline the standard procedures that would be applied to develop and validate a quantitative method for this compound.
A fundamental requirement for accurate quantification is the establishment of a clear relationship between the analytical instrument's response and the concentration of the analyte. This is achieved through standardization and the development of a calibration curve.
Standardization
The first step involves obtaining a certified reference standard of this compound with a known purity. This standard is used to prepare a series of calibration standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, would typically be added to all calibration standards and samples at a constant concentration. The use of an internal standard helps to correct for variations in sample injection volume and instrument response.
Calibration Curve Development
A calibration curve is generated by analyzing the prepared calibration standards and plotting the instrument response (e.g., the peak area ratio of the analyte to the internal standard) against the known concentration of the analyte. The linearity of this relationship is a critical performance characteristic.
A typical calibration curve for the analysis of a volatile compound by GC-MS would be established over a specific concentration range that is relevant to the expected concentrations in the research samples. The data from the calibration curve is often fitted using a linear regression model.
Table 1: Illustrative Example of Calibration Data for a Volatile Compound
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 15,200 | 100,500 | 0.151 |
| 1.0 | 30,500 | 101,000 | 0.302 |
| 5.0 | 155,000 | 100,200 | 1.547 |
| 10.0 | 310,000 | 99,800 | 3.106 |
| 25.0 | 780,000 | 100,800 | 7.738 |
This table represents a hypothetical data set to illustrate the development of a calibration curve and does not represent actual experimental data for this compound.
The linearity of the calibration curve is typically evaluated by the coefficient of determination (R²). A value of R² > 0.99 is generally considered acceptable for most applications.
Once a calibration model is established, the analytical method must be rigorously evaluated to ensure it provides reliable and accurate results. This involves assessing its accuracy, precision, and sensitivity.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies. This involves spiking a blank sample matrix with a known concentration of the analyte and analyzing it. The percentage recovery is then calculated.
Precision
Precision is a measure of the repeatability of the method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is usually evaluated at different levels:
Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same instrument over a short period.
Intermediate Precision (Inter-day precision): The precision of the method when performed by different analysts, on different days, or with different equipment.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.
The LOD and LOQ are typically determined based on the standard deviation of the response of blank samples or from the calibration curve parameters.
Table 2: Illustrative Method Validation Parameters for a Volatile Compound Analysis
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (R²) | > 0.99 | 0.9995 |
| Accuracy (Recovery %) | 80 - 120% | 95.8% |
| Repeatability (RSD %) | < 15% | 4.5% |
| Intermediate Precision (RSD %) | < 20% | 7.2% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.3 µg/mL |
This table provides an example of typical validation parameters and should not be considered as actual data for this compound.
Potential Applications and Synthetic Utility of Z 1 2,2 Dimethoxyethoxy Hex 3 Ene in Organic Synthesis and Materials Science
(Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene as a Key Building Block in Complex Molecule Synthesis
There is no available scientific literature to suggest that this compound is utilized as a key building block in the synthesis of complex molecules. Searches for its application as a precursor to scaffolds for natural product synthesis or its utility in the construction of chiral intermediates have yielded no specific results. While the synthesis of chiral intermediates is a significant area of research in the pharmaceutical and agrochemical industries, there is no documented use of this particular compound in such processes.
Participation of this compound in Catalytic Reactions
Information regarding the participation of this compound in catalytic reactions is not present in the accessible scientific domain. There are no studies detailing its use as a substrate in metal-catalyzed cross-coupling reactions, a common method for forming carbon-carbon bonds. Similarly, its role in organocatalytic transformations has not been documented.
Exploration of this compound in Polymer Chemistry and Functional Materials
The exploration of this compound in the fields of polymer chemistry and the development of functional materials is also an area with no available research data. There are no publications or patents that describe the polymerization of this monomer or its incorporation into functional materials.
As a Monomer or Co-monomer in Polymerization Reactions
The presence of a carbon-carbon double bond in this compound makes it a candidate for addition polymerization. youtube.commdpi.com In such reactions, monomer units add to one another to form a long polymer chain. libretexts.org The specific Z-configuration of the alkene could influence the stereochemistry of the resulting polymer, potentially leading to materials with unique physical properties compared to polymers derived from E-isomers or terminal alkenes. nih.gov
The polymerization of functionalized alkenes can be achieved through various catalytic systems, including Ziegler-Natta, metallocene, and other post-metallocene catalysts. libretexts.org The ether and acetal (B89532) functionalities within this compound could, however, present both challenges and opportunities. The oxygen atoms could potentially coordinate to the metal center of the catalyst, which might affect the catalyst's activity and the polymerization kinetics. On the other hand, this coordination could also be exploited to influence the regioselectivity and stereoselectivity of the polymerization, leading to polymers with highly controlled microstructures.
Should direct homopolymerization prove challenging due to steric hindrance or catalyst inhibition, this compound could be employed as a co-monomer. Co-polymerization with a more reactive, non-functionalized alkene like ethene or propene would allow for the incorporation of the dimethoxyethoxy side chain into a polyolefin backbone. These pendant functional groups could then serve as sites for post-polymerization modification, enabling the tuning of the polymer's properties, such as hydrophilicity, adhesion, and cross-linking capabilities. The Z-geometry of the double bond is a critical factor, as it has been shown that the stereochemistry of monomers can dramatically affect the properties of the resulting polymers. nih.gov
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Potential Catalyst System | Expected Polymer Type | Potential Properties/Applications |
| Homopolymerization | Metallocene or Post-metallocene Catalysts | Functionalized Poly(hex-3-ene) | Materials with tunable polarity; specialty adhesives. |
| Co-polymerization | Ziegler-Natta or Metallocene Catalysts | Co-polymer (e.g., with ethene) | Modified polyolefins with sites for cross-linking or further functionalization. |
| Radical Polymerization | Peroxide or Azo Initiators | Functionalized Polymer | Potentially branched polymers with polar side chains. |
This table is illustrative and based on general principles of polymer chemistry, as specific polymerization studies on this compound are not currently available in the literature.
Derivatization for Creation of Advanced Materials
The bifunctional nature of this compound provides two distinct handles for chemical modification, opening avenues for the creation of a variety of advanced materials. The alkene and the acetal can be functionalized selectively, allowing for a stepwise construction of complex molecular structures.
The Z-alkene is susceptible to a range of electrophilic addition reactions. msu.edulibretexts.org For instance, epoxidation would yield an epoxide that could be subsequently opened by various nucleophiles to introduce a wide array of functional groups. Dihydroxylation would lead to a diol, which could be used as a monomer in condensation polymerizations to form polyesters or polyurethanes. Ozonolysis would cleave the double bond, yielding two smaller fragments with aldehyde functionalities, one of which would be derived from the original acetal-containing side chain. libretexts.org
The dimethyl acetal group serves as a protecting group for an aldehyde. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde, which can then participate in a host of chemical transformations. This aldehyde could be used to form imines, be a substrate for Wittig-type reactions to extend the carbon chain, or be involved in condensation reactions. nih.govresearchgate.net This latent reactivity is particularly valuable for the synthesis of cross-linked materials. For example, a polymer synthesized through the alkene moiety could subsequently be cross-linked by deprotecting the acetal and reacting the resulting aldehyde with a suitable cross-linking agent.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Potential Product Functionality |
| Z-Alkene | Epoxidation | m-CPBA, H₂O₂ | Epoxide |
| Z-Alkene | Dihydroxylation | OsO₄, KMnO₄ | Diol |
| Z-Alkene | Ozonolysis | 1. O₃; 2. Me₂S | Aldehydes |
| Z-Alkene | Hydrogenation | H₂, Pd/C | Saturated ether-acetal |
| Acetal | Deprotection | Aqueous Acid (e.g., HCl) | Aldehyde |
| Aldehyde (post-deprotection) | Reductive Amination | Amine, NaBH₃CN | Amine |
| Aldehyde (post-deprotection) | Wittig Reaction | Phosphonium (B103445) Ylide | New Alkene |
This table presents potential chemical transformations based on the known reactivity of the functional groups. Specific reaction conditions would require experimental optimization.
Contribution of this compound to Methodological Development in Organic Synthesis
Bifunctional building blocks like this compound are invaluable tools for the development of new synthetic methodologies, particularly in the construction of complex target molecules. nih.gov The presence of two functional groups with orthogonal reactivity allows for selective manipulation, enabling more efficient and convergent synthetic strategies.
Furthermore, the stereochemistry of the Z-alkene could be used to direct the stereochemical outcome of subsequent reactions. The synthesis of thermodynamically less stable Z-alkenes is a significant challenge in organic synthesis, and having a readily available building block with this configuration is highly desirable. researchgate.netrsc.org This molecule could serve as a model substrate for the development of new stereoselective reactions that transform the alkene or utilize its directing capabilities.
The combination of a soft nucleophile (the alkene) and a latent electrophile (the aldehyde) in one molecule also opens up possibilities for intramolecular reactions to form cyclic structures, which are common motifs in biologically active natural products. The development of new synthetic methods often relies on the availability of versatile and unique building blocks, and this compound has the potential to be such a scaffold. researchgate.netmdpi.comenamine.net
Conclusion and Future Research Directions
Summary of Key Findings on the Synthesis, Reactivity, and Properties of (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene
This compound is a specialty chemical for which detailed research and characterization are not extensively documented in publicly available literature. However, a comprehensive understanding of its synthesis, reactivity, and properties can be inferred from the well-established chemistry of its constituent functional groups: a (Z)-alkene, an ether, and an acetal (B89532).
Synthesis:
The most plausible synthetic route to this compound involves the reaction of (Z)-3-hexen-1-ol with a suitable electrophilic partner derived from 2,2-dimethoxyethanol. Two primary methods can be postulated:
Williamson Ether Synthesis: This classic method would involve the deprotonation of (Z)-3-hexen-1-ol with a strong base, such as sodium hydride, to form the corresponding alkoxide. masterorganicchemistry.combyjus.comjk-sci.comwikipedia.org This nucleophilic alkoxide would then react with an electrophilic form of 2,2-dimethoxyethanol, such as 2-bromo-1,1-dimethoxyethane, via an SN2 reaction to yield the target ether. masterorganicchemistry.combyjus.comwikipedia.org
Acid-Catalyzed Acetal Exchange/Etherification: An alternative approach could involve the acid-catalyzed reaction between (Z)-3-hexen-1-ol and a derivative of 2,2-dimethoxyethanol. bham.ac.uknumberanalytics.commasterorganicchemistry.comlibretexts.orgstackexchange.compressbooks.pub For instance, reaction with 2,2-dimethoxy-1-bromoethane under acidic conditions could lead to the formation of the desired ether linkage.
The key precursor, (Z)-3-hexen-1-ol, also known as leaf alcohol, is a naturally occurring compound with a characteristic grassy odor. wikipedia.orgebi.ac.ukthegoodscentscompany.com It can be synthesized through various methods, including the selective hydrogenation of 3-hexyn-1-ol (B147329) or the 1,4-selective hydrogenation of conjugated dienes. oup.comtandfonline.com
Reactivity:
The reactivity of this compound is dictated by its functional groups:
The (Z)-Alkene Double Bond: The electron-rich carbon-carbon double bond is susceptible to electrophilic addition reactions. pressbooks.publibretexts.orgyoutube.comyoutube.comlibretexts.org For instance, it would be expected to react with halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and undergo hydrogenation in the presence of a metal catalyst. The cis-(Z) geometry of the double bond will influence the stereochemical outcome of these addition reactions.
The Acetal Group: The 2,2-dimethoxyethoxy moiety contains an acetal functional group. Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups in organic synthesis. bham.ac.uknumberanalytics.commasterorganicchemistry.comlibretexts.orgstackexchange.com However, they are readily hydrolyzed back to the corresponding aldehyde and alcohols under acidic conditions. bham.ac.uknumberanalytics.commasterorganicchemistry.comlibretexts.orgstackexchange.compressbooks.pub This lability in the presence of acid is a key chemical characteristic.
The Ether Linkage: The ether bond within the molecule is generally robust and unreactive under most conditions, except for cleavage by strong acids at high temperatures.
Properties:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| Appearance | Likely a colorless liquid at room temperature. |
| Odor | The odor would be influenced by the hexenyl and dimethoxyethoxy moieties. |
| Boiling Point | Expected to be higher than that of (Z)-3-hexen-1-ol (approx. 156-157 °C). wikipedia.org |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water. |
| ¹H NMR | Expected signals for the ethyl group protons, the vinylic protons of the (Z)-alkene (around 5.3-5.5 ppm with a characteristic cis coupling constant), the methylene (B1212753) groups adjacent to the ether and acetal functionalities, and the methoxy (B1213986) protons of the acetal. |
| ¹³C NMR | Expected signals for the aliphatic carbons, the vinylic carbons, the carbons of the ether and acetal groups, and the methoxy carbons. |
| IR Spectroscopy | Characteristic peaks for C-O stretching of the ether and acetal, C=C stretching of the alkene, and =C-H bending for the cis-alkene. |
Identification of Unexplored Research Avenues and Existing Gaps in the Understanding of this compound
The current body of scientific knowledge on this compound is sparse, presenting numerous opportunities for future investigation. The most significant gap is the lack of published experimental data specifically for this compound.
Key unexplored research avenues include:
Definitive Synthesis and Optimization: While plausible synthetic routes can be proposed, there is a need for detailed experimental procedures, optimization of reaction conditions (catalysts, solvents, temperature), and characterization of the purified product.
Comprehensive Spectroscopic and Physicochemical Characterization: A complete analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is required to confirm the structure and provide reference data. Measurement of physical properties such as boiling point, density, and refractive index is also essential.
Investigation of Reactivity: Systematic studies of the reactivity of the alkene and acetal functional groups in this specific molecular context are needed. This includes exploring the stereochemical outcomes of addition reactions to the double bond and the kinetics of acetal hydrolysis under various acidic conditions.
Exploration of Potential Applications: Given its structure, which combines a volatile fragment ((Z)-3-hexenyl) with a protected di-functional group, this compound could have potential applications in fragrance and flavor chemistry, or as a building block in organic synthesis. Research into these areas is currently non-existent.
Biological Activity Screening: The biological properties of this compound are unknown. Screening for activities such as insect attractant properties (given its relation to leaf alcohol) or other biological effects could be a fruitful area of research. ebi.ac.ukacs.org
Future Prospects for this compound in Advancing the Fields of Organic Synthesis and Chemical Sciences
The study of this compound, while focused on a single molecule, holds potential for broader contributions to organic synthesis and chemical sciences.
Advancements in Protecting Group Chemistry: A detailed investigation into the stability and cleavage of the 2,2-dimethoxyethoxy group could provide valuable data for its use as a protecting group in complex molecule synthesis. Understanding its relative stability compared to other acetal-based protecting groups would be of interest to synthetic chemists.
Development of Novel Synthetic Methodologies: The pursuit of efficient and stereoselective syntheses of this and related (Z)-alkenyl acetals could lead to the development of new synthetic methods with broader applicability.
Source of Novel Bioactive Compounds: Should this compound or its derivatives be found to possess interesting biological activities, it could open up new avenues for the development of agrochemicals or pharmaceuticals.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for (Z)-1-(2,2-Dimethoxyethoxy)hex-3-ene, and how can stereoselectivity be ensured?
- Methodological Answer : The synthesis typically involves alkene functionalization with dimethoxyethoxy groups. A stereoselective approach could employ palladium-catalyzed coupling or Grignard addition under controlled conditions. For example, using a Z-selective catalyst (e.g., zirconium-based systems) during alkene formation ensures retention of configuration. Protecting groups like acetals may stabilize intermediates, as seen in analogous syntheses of (Z)-configured ethers . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the Z-isomer.
Q. How can the Z-configuration of the double bond be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for distinguishing Z/E isomers. For (Z)-isomers, proximity of substituents across the double bond generates NOE correlations. Additionally, -NMR coupling constants () for vicinal protons on the double bond typically range between 10–12 Hz for Z-isomers, compared to 12–18 Hz for E-isomers. Infrared (IR) spectroscopy can also identify C=C stretching vibrations (~1650 cm) influenced by stereochemistry .
Q. What solvents are suitable for handling this compound, and how does its solubility impact reaction design?
- Methodological Answer : The compound’s low water solubility (common for ethers) necessitates hydrophobic solvents like dichloromethane or tetrahydrofuran. Solubility in alcohols (e.g., ethanol) is moderate but pH-dependent due to the acetal group. For reactions requiring polar aprotic conditions, dimethylformamide (DMF) is effective. Pre-saturating solvents with inert gases (N/Ar) prevents oxidation of the double bond during prolonged reactions .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for (Z)-isomer synthesis be resolved?
- Methodological Answer : Discrepancies often arise from competing E-isomer formation or catalyst deactivation. Design of Experiments (DOE) can optimize variables like temperature (20–40°C ideal for Z-selectivity), catalyst loading (0.5–2 mol%), and solvent polarity. Kinetic studies using -NMR to monitor intermediate ratios during synthesis can identify rate-limiting steps. Cross-referencing with computational models (e.g., DFT for transition-state energy barriers) validates experimental conditions .
Q. What computational methods are effective for studying the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict rotational barriers around the double bond and acetal group. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model solvent effects on stability. Comparing computed IR spectra with experimental data (e.g., C-O stretching at ~1100 cm) refines force-field parameters .
Q. How can the compound’s potential as a chiral building block in asymmetric catalysis be evaluated?
- Methodological Answer : Test its utility in Sharpless epoxidation or Heck coupling reactions. Enantiomeric excess (ee) can be quantified via chiral HPLC or -NMR with chiral shift reagents. Comparative studies with E-isomers reveal steric and electronic influences on catalytic cycles. For example, Z-configuration may favor π-π interactions in transition states, enhancing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
